molecular formula C34H37N5O8 B13900493 Cbz-DL-His-DL-Tyr-DL-Tyr-OEt

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt

Cat. No.: B13900493
M. Wt: 643.7 g/mol
InChI Key: MCLIWYJPFOGXEU-UHFFFAOYSA-N
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Description

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt is a synthetic peptide compound. It consists of a sequence of amino acids: histidine (His), tyrosine (Tyr), and tyrosine (Tyr) again, with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and an ethyl ester (OEt) group at the C-terminus. This compound is used in various biochemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-His-DL-Tyr-DL-Tyr-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using the Cbz group. The carboxyl group of tyrosine is then esterified to form the ethyl ester. The protected histidine is then coupled with the protected tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process is repeated to add the second tyrosine residue. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a solid support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of tyrosine can be oxidized to form quinones.

    Reduction: The Cbz protecting group can be removed by catalytic hydrogenation.

    Substitution: The ethyl ester group can be hydrolyzed to form the free carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Deprotected peptide with free amino groups.

    Substitution: Peptide with free carboxylic acid groups.

Scientific Research Applications

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Cbz-DL-His-DL-Tyr-DL-Tyr-OEt involves its interaction with specific molecular targets. The histidine and tyrosine residues can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes. The Cbz and ethyl ester groups provide stability and protect the peptide from premature degradation .

Comparison with Similar Compounds

Similar Compounds

    Cbz-DL-His-DL-Tyr-OEt: Lacks the second tyrosine residue, making it shorter and potentially less effective in certain applications.

    Cbz-DL-His-DL-Tyr-DL-Tyr-NH₂: Has an amide group at the C-terminus instead of an ethyl ester, which can influence its solubility and stability.

    Cbz-DL-His-DL-Tyr-DL-Phe-OEt: Contains phenylalanine (Phe) instead of the second tyrosine, altering its interaction profile with proteins.

Uniqueness

Cbz-DL-His-DL-Tyr-DL-Tyr-OEt is unique due to its specific sequence and protecting groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with proteins and enzymes, making it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C34H37N5O8

Molecular Weight

643.7 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate

InChI

InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45)

InChI Key

MCLIWYJPFOGXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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